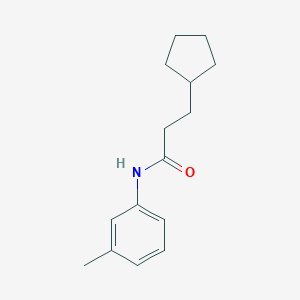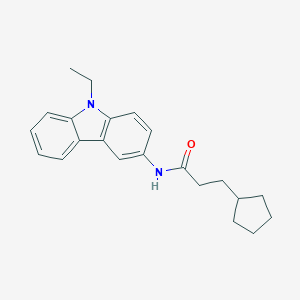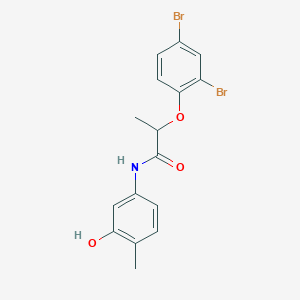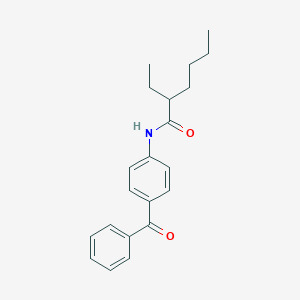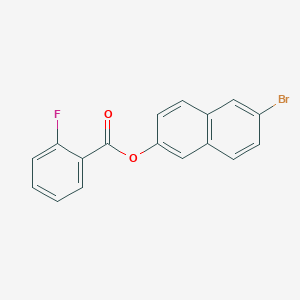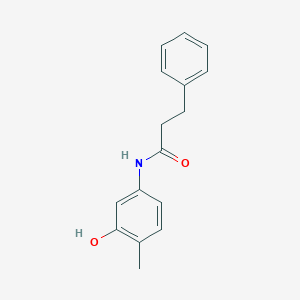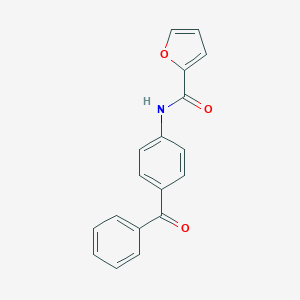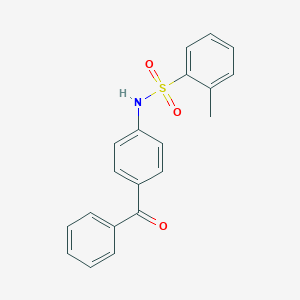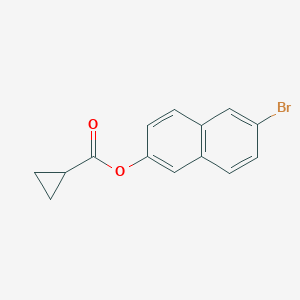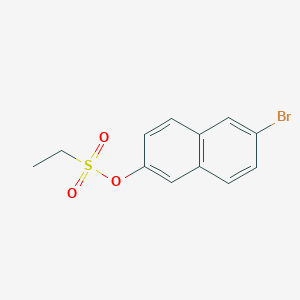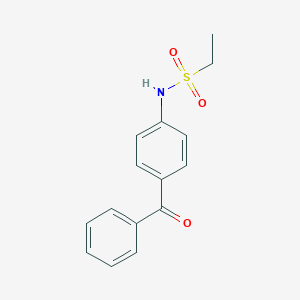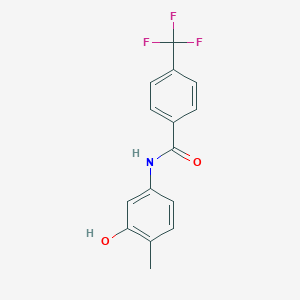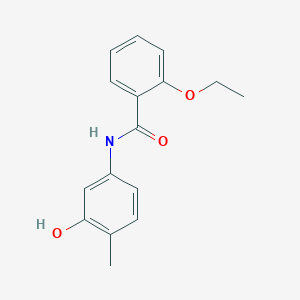
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate, also known as BHT-4-MBS, is a synthetic antioxidant that is widely used in scientific research. This compound is known for its ability to prevent oxidation and degradation of various organic compounds, including lipids, proteins, and nucleic acids. BHT-4-MBS has been extensively studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Wirkmechanismus
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate exerts its antioxidant effects by scavenging free radicals and preventing the formation of reactive oxygen species. This compound can also chelate metal ions, which can catalyze the formation of free radicals. 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has been shown to inhibit lipid peroxidation by stabilizing lipid radicals and preventing the propagation of lipid peroxides.
Biochemical and Physiological Effects:
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has been shown to have various biochemical and physiological effects in different biological systems. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Vorteile Und Einschränkungen Für Laborexperimente
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has several advantages for use in laboratory experiments. This compound is stable and has a long shelf life, which makes it easy to store and use. 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate is also relatively inexpensive, which makes it accessible to researchers with limited budgets. However, 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has some limitations, including its potential to interfere with certain assays and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Another area of interest is the development of novel derivatives of 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate with improved antioxidant activity and reduced toxicity. Additionally, further research is needed to elucidate the mechanisms underlying the antioxidant and anti-inflammatory effects of 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate in different biological systems.
Conclusion:
In conclusion, 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate is a synthetic antioxidant that has been extensively studied for its potential applications in scientific research. This compound has been shown to prevent oxidation and degradation of various organic compounds and to have several biochemical and physiological effects in different biological systems. 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has several advantages for use in laboratory experiments, but also has some limitations. Further research is needed to fully understand the potential of 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate as a therapeutic agent and to develop novel derivatives with improved properties.
Synthesemethoden
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate can be synthesized using a variety of methods, including the reaction of 3-tert-butyl-4-hydroxyphenol with p-anisidine followed by sulfonation with chlorosulfonic acid. The resulting compound can be purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has been used extensively in scientific research as an antioxidant and free radical scavenger. This compound has been shown to prevent lipid peroxidation in various biological systems, including cell membranes, lipoproteins, and mitochondria. 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has also been shown to protect against oxidative damage in various tissues, including the liver, heart, and brain.
Eigenschaften
Produktname |
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate |
|---|---|
Molekularformel |
C17H20O5S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(3-tert-butyl-4-hydroxyphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-17(2,3)15-11-13(7-10-16(15)18)22-23(19,20)14-8-5-12(21-4)6-9-14/h5-11,18H,1-4H3 |
InChI-Schlüssel |
GPBXOPSDVJXWIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)O |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



